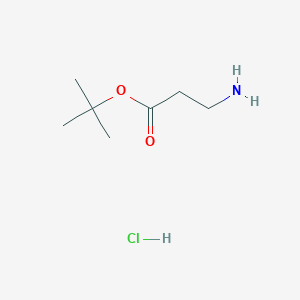

tert-Butyl 3-aminopropanoate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)4-5-8;/h4-5,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMTZTVJNZKUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585057 | |

| Record name | tert-Butyl beta-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58620-93-2 | |

| Record name | tert-Butyl beta-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | H-Beta-Ala-OtBu hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of tert-Butyl 3-aminopropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-Butyl 3-aminopropanoate hydrochloride, a compound relevant in various research and development applications. This document collates available data, outlines general experimental protocols for property determination, and includes safety and handling information.

Core Physical and Chemical Properties

This compound is the hydrochloride salt of the tert-butyl ester of β-alanine. Its chemical structure imparts specific physical characteristics relevant to its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 58620-93-2 | [1][2] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1][3] |

| Molecular Weight | 181.66 g/mol | [1][3] |

| IUPAC Name | tert-butyl 3-aminopropanoate;hydrochloride | [3] |

| Boiling Point | 233.9 °C at 760 mmHg | [4] |

| Flash Point | 95.2 °C | [4] |

| Appearance | Data not available (often a white to off-white solid) | |

| Melting Point | Data not available | |

| Solubility | No quantitative data available. Expected to be soluble in polar protic solvents like water and methanol due to its ionic nature.[5] | |

| Storage Temperature | -20°C | [4] |

Structural and Relational Overview

The following diagram illustrates the key identifiers and computed properties of the molecule, providing a high-level overview of its chemical identity.

Experimental Protocols

The melting point provides an indication of purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[6][7] A common method involves using a capillary melting point apparatus.[8]

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

This compound (finely powdered)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.[8] The tube is tapped gently to ensure dense packing.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Approximate Determination: A rapid heating rate (5-10°C per minute) is initially used to get an approximate melting temperature.[6]

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 20°C below the approximate melting point found in the previous step.[6] The heating rate is then reduced to ~2°C per minute to allow for thermal equilibrium.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

As an amine hydrochloride salt, the compound is expected to be polar and ionic, favoring solubility in polar protic solvents.[5] The isothermal equilibrium or "shake-flask" method is a standard technique to quantify solubility.[5][9]

Objective: To determine the equilibrium solubility of the compound in an aqueous solvent at a controlled temperature.

Materials:

-

This compound

-

High-purity water (or other specified aqueous buffer)

-

Thermostatic shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

-

Quantification instrument (e.g., HPLC-UV)

Procedure:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. This ensures that an equilibrium between the dissolved and undissolved solute is achieved.[5]

-

Equilibration: The vial is placed in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) and agitated for a sufficient period (typically 24-72 hours) to reach equilibrium.[5]

-

Phase Separation: The suspension is removed from the shaker. A portion is withdrawn and centrifuged at high speed to pellet the remaining undissolved solid.

-

Sample Analysis: A precise aliquot of the clear supernatant is carefully removed, filtered through a syringe filter to remove any remaining particulates, and then accurately diluted.[5]

-

Quantification: The concentration of the diluted sample is determined using a validated analytical method, such as HPLC. A calibration curve prepared with known standards is used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration, accounting for the dilution factor, and is typically expressed in mg/mL or mol/L. The experiment should be repeated multiple times to ensure reproducibility.[5]

The workflow for this protocol is visualized below.

Safety and Handling

According to aggregated GHS data, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3]

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[10][11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[10]

Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and use it in a well-ventilated area, such as a fume hood.[11][12] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, should be worn at all times.[12]

References

- 1. scbt.com [scbt.com]

- 2. This compound [sobekbio.com]

- 3. This compound | C7H16ClNO2 | CID 16218890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CAS No. 58620-93-2 - iChemical [ichemical.com]

- 5. benchchem.com [benchchem.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. chemicalbook.com [chemicalbook.com]

- 11. aksci.com [aksci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to tert-Butyl 3-aminopropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-Butyl 3-aminopropanoate hydrochloride, a key building block in organic synthesis and pharmaceutical development. It details the compound's chemical structure, physical properties, experimental protocols for its synthesis, and its applications in research.

Chemical Identity and Structure

This compound is the hydrochloride salt of the tert-butyl ester of β-alanine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which is a common strategy in peptide synthesis and the development of complex molecules.[1] This protection prevents unwanted side reactions involving the carboxyl group.[1]

The chemical structure consists of a propanoate backbone with an amino group at the 3-position and a tert-butyl ester at the carboxyl group. The positive charge on the protonated amine is balanced by a chloride ion.

Canonical SMILES: CC(C)(C)OC(=O)CCN.Cl[2]

InChIKey: DOMTZTVJNZKUNX-UHFFFAOYSA-N[2]

Physicochemical Properties

The compound's properties make it suitable for various applications in organic chemistry, particularly as an intermediate in multi-step syntheses.[3][4] It is typically supplied as a solid with a high degree of purity.[5]

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-aminopropanoate;hydrochloride | [2] |

| Synonyms | H-beta-Ala-OtBu.HCl, β-Alanine tert-butyl ester hydrochloride | [2][6] |

| CAS Number | 58620-93-2 | [2][6][7] |

| Molecular Formula | C₇H₁₆ClNO₂ | [2][6] |

| Molecular Weight | 181.66 g/mol | [2][6][7] |

| Boiling Point | 233.9 °C at 760 mmHg | [6] |

| Flash Point | 95.2 °C | [6] |

| Purity | ≥97% | [5] |

| Storage Temperature | -20°C, Inert atmosphere, Keep in dark place | [3][6] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: formation of the tert-butyl ester free base, followed by conversion to its hydrochloride salt. The following protocol outlines a common method starting from tert-butyl cyanoacetate.[3]

This procedure involves the catalytic hydrogenation of a nitrile to a primary amine, followed by acidification to yield the final hydrochloride salt.[3]

Materials:

-

tert-Butyl cyanoacetate

-

2% Methanol-ammonia aqueous solution

-

Raney Nickel (catalyst)

-

Nitrogen (N₂) gas

-

Hydrogen (H₂) gas

-

Ethyl acetate

-

Ethyl acetate-hydrogen chloride solution

Procedure:

-

Reaction Setup: To a suitable reaction vessel (e.g., an autoclave), add tert-butyl cyanoacetate (200 g), 2% methanol-ammonia aqueous solution (1 kg), and Raney Nickel (20 g).[3]

-

Inerting: Seal the reactor and purge it three times with nitrogen gas to remove oxygen.[3]

-

Hydrogenation: Following the nitrogen purge, purge the reactor three times with hydrogen gas.[3] Pressurize the vessel with hydrogen to 5 MPa.

-

Reaction: Heat the mixture to 55 °C and stir for 6 hours. Maintain the hydrogen pressure at 5 MPa throughout the reaction by continuously replenishing it as it is consumed.[3]

-

Work-up (Free Base Isolation): Upon completion, cool the reactor and vent the hydrogen gas. Remove the Raney Nickel catalyst by filtration. Concentrate the filtrate under reduced pressure to approximately 200 g.[3] Dilute the concentrated residue with ethyl acetate.

-

Salt Formation: Cool the ethyl acetate solution. Adjust the pH to 3 by the slow addition of an ethyl acetate-hydrogen chloride solution.[3]

-

Isolation of Final Product: Concentrate the resulting mixture. The product, this compound, will precipitate as a solid. Collect the solid and dry it to yield the final product (approx. 198 g).[3]

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in several synthetic pathways.

-

Peptide Synthesis: As a derivative of β-alanine, it is used in the synthesis of β-peptides and other peptidomimetics. The tert-butyl group provides robust protection for the C-terminus under various coupling conditions and can be selectively removed later in the synthesis.

-

Pharmaceutical Intermediates: It serves as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it is an intermediate in the synthesis of rac-3-Oxo Atorvastatin Sodium Salt, which is an impurity related to the cholesterol-lowering drug Atorvastatin.[3]

-

Proteomics Research: The compound is classified as a biochemical for proteomics research, indicating its utility in creating specific probes or modified peptides for studying protein function and interactions.[7]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered an irritant.[2]

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

-

Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: The compound should be stored at -20°C in a tightly sealed container under an inert atmosphere to prevent degradation.[6]

References

- 1. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 2. This compound | C7H16ClNO2 | CID 16218890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl 3-aminopropanoate | 15231-41-1 [chemicalbook.com]

- 4. 15231-41-1 | tert-Butyl 3-Aminopropanoate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 5. This compound [sobekbio.com]

- 6. This compound, CAS No. 58620-93-2 - iChemical [ichemical.com]

- 7. scbt.com [scbt.com]

Technical Guide: tert-Butyl 3-aminopropanoate hydrochloride (CAS 58620-93-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-aminopropanoate hydrochloride (CAS: 58620-93-2) is a versatile building block in organic and medicinal chemistry. As a protected form of β-alanine, it serves as a crucial precursor in the synthesis of β-peptides, peptidomimetics, and various pharmaceutical compounds. Its tert-butyl ester group provides stability under certain reaction conditions and allows for selective deprotection, making it a valuable tool in multistep synthetic routes. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and applications in drug discovery, particularly as a precursor to γ-aminobutyric acid (GABA) analogues.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound. The data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 58620-93-2 | [1] |

| Molecular Formula | C₇H₁₆ClNO₂ | [2] |

| Molecular Weight | 181.66 g/mol | [2] |

| Appearance | White to off-white solid | [] |

| Boiling Point | 233.9 °C at 760 mmHg | [4] |

| Flashing Point | 95.2 °C | [4] |

| Storage Temperature | -20°C | [4] |

| SMILES | CC(C)(C)OC(=O)CCN.Cl | [2] |

| InChI | InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)4-5-8;/h4-5,8H2,1-3H3;1H | [2] |

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

-

Solvent: D₂O or DMSO-d₆

-

Expected Chemical Shifts (δ, ppm):

-

1.40-1.50 (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

-

2.60-2.70 (t, 2H): The methylene protons adjacent to the carbonyl group (C2-H) will appear as a triplet.

-

3.10-3.20 (t, 2H): The methylene protons adjacent to the amino group (C3-H) will appear as a triplet, likely shifted downfield due to the protonation of the amine.

-

8.0-9.0 (br s, 3H): The protons of the ammonium group (-NH₃⁺) will appear as a broad singlet.

-

¹³C NMR Spectroscopy (Expected)

-

Solvent: D₂O or DMSO-d₆

-

Expected Chemical Shifts (δ, ppm):

-

27.5-28.5: The three equivalent methyl carbons of the tert-butyl group.

-

33.0-34.0: The methylene carbon adjacent to the carbonyl group (C2).

-

35.0-36.0: The methylene carbon adjacent to the ammonium group (C3).

-

81.0-82.0: The quaternary carbon of the tert-butyl group.

-

170.0-171.0: The carbonyl carbon of the ester group.

-

Infrared (IR) Spectroscopy (Expected)

-

Key Absorption Bands (cm⁻¹):

-

2800-3100: N-H stretching vibrations of the ammonium group.

-

1730-1740: C=O stretching vibration of the ester carbonyl group.

-

1500-1600: N-H bending vibrations of the ammonium group.

-

1150-1250: C-O stretching vibration of the ester group.

-

Mass Spectrometry (Expected)

-

Ionization Mode: Electrospray Ionization (ESI)

-

Expected m/z values:

-

[M+H]⁺ = 146.12: The molecular ion of the free base (tert-Butyl 3-aminopropanoate).

-

[M-C₄H₉]⁺ = 88.04: Loss of the tert-butyl group is a common fragmentation pathway.[5]

-

[M-OC(CH₃)₃]⁺ = 72.08: Loss of the tert-butoxy group.

-

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of amino acid tert-butyl esters.[6]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

β-Alanine

-

Dioxane (anhydrous)

-

p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

-

Isobutylene

-

10% Sodium bicarbonate solution

-

Brine

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas or as a solution in ether)

-

Autoclave or a pressure-rated reaction vessel

Procedure:

-

To a pressure-rated reaction vessel, add β-alanine and anhydrous dioxane.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Cool the vessel and carefully add condensed isobutylene.

-

Seal the vessel and stir the reaction mixture at room temperature for 2-5 days.

-

After the reaction is complete, carefully vent the excess isobutylene.

-

Transfer the reaction mixture to a separatory funnel and wash with 10% sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base, tert-butyl 3-aminopropanoate.

-

Dissolve the crude free base in anhydrous diethyl ether and cool the solution to 0°C.

-

Slowly bubble hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Purification

The primary method for purification is recrystallization. Suitable solvent systems include ethanol/diethyl ether or methanol/diethyl ether. Alternatively, for removal of non-basic impurities, the hydrochloride salt can be dissolved in water, the solution washed with an organic solvent like dichloromethane, and the product recovered by lyophilization.[7]

Applications in Drug Development

This compound is a valuable building block for the synthesis of a variety of biologically active molecules, primarily due to its role as a protected β-amino acid.

Synthesis of β-Peptides

β-peptides are polymers of β-amino acids. They are of significant interest in drug development because they can form stable secondary structures and are resistant to proteolytic degradation. This compound serves as a fundamental building block for introducing β-alanine units into these synthetic peptides.

Caption: Workflow for β-peptide synthesis.

Precursor to GABA Analogues and Receptor Modulators

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system.[8] Its receptors, particularly the GABAₐ and GABAₑ receptors, are important drug targets for conditions like anxiety, epilepsy, and spasticity.[9][10] this compound can be used as a starting material for the synthesis of various GABA analogues and modulators.

Caption: Role in GABA analogue synthesis and action.

Safety Information

This compound is a chemical that should be handled in a laboratory setting with appropriate personal protective equipment. Based on available GHS information, it may cause skin and serious eye irritation, as well as respiratory irritation.[2] Users should consult the safety data sheet (SDS) from their supplier for complete and up-to-date safety information.

Conclusion

This compound is a key synthetic intermediate with significant applications in the fields of peptide chemistry and drug discovery. Its utility as a protected β-alanine building block allows for the controlled synthesis of complex molecules, including proteolytically stable β-peptides and novel GABA receptor modulators. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this versatile compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C7H16ClNO2 | CID 16218890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CAS No. 58620-93-2 - iChemical [ichemical.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Negative Allosteric Modulator of GABAB Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: tert-Butyl 3-aminopropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 3-aminopropanoate hydrochloride, a key building block in organic synthesis, particularly valued in pharmaceutical and proteomics research. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and illustrates a key synthetic pathway.

Core Properties and Data

This compound, also known as β-alanine tert-butyl ester hydrochloride, is the hydrochloride salt of a C-protected form of β-alanine. The tert-butyl ester group serves as a protecting group for the carboxylic acid, allowing for selective reactions at the primary amine. This functionality makes it a versatile reagent for introducing a three-carbon amino-linker in the synthesis of more complex molecules.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 181.66 g/mol | [1][2] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1] |

| CAS Number | 58620-93-2 | [1][2] |

| Boiling Point | 233.9 °C at 760 mmHg | [3] |

| Flash Point | 95.2 °C | [3] |

| Monoisotopic Mass | 181.0869564 Da | [1] |

| Synonyms | H-beta-Ala-OtBu.HCl, β-Alanine tert-butyl ester hydrochloride, 3-aminopropionic acid tert-butyl ester hydrochloride | [1] |

| Storage Temperature | -20°C | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and a representative application of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis Protocol: Catalytic Hydrogenation Route

This protocol details the synthesis of this compound from tert-butyl cyanoacetate. The process involves the reduction of a nitrile to a primary amine followed by salt formation.

Workflow Diagram: Synthesis of tert-Butyl 3-aminopropanoate HCl

Caption: Workflow for the synthesis of this compound.

Materials:

-

tert-Butyl cyanoacetate

-

2% Methanol-ammonia aqueous solution

-

Raney Nickel (catalyst)

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas

-

Ethyl acetate

-

Ethyl acetate-hydrogen chloride solution

Procedure:

-

Add tert-butyl cyanoacetate, 2% methanol-ammonia solution, and Raney Nickel catalyst to a suitable high-pressure reactor.

-

Seal the reactor and purge the atmosphere three times with nitrogen, followed by three purges with hydrogen.

-

Pressurize the reactor with hydrogen to 5 MPa.

-

Heat the mixture to 55°C and stir for 6 hours, maintaining the hydrogen pressure.

-

Upon reaction completion, cool the reactor and carefully vent the hydrogen.

-

Remove the Raney Nickel catalyst by filtration.

-

Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator).

-

Dilute the concentrated residue with ethyl acetate.

-

Cool the solution and adjust the pH to 3 by adding an ethyl acetate-hydrogen chloride solution, which will cause the hydrochloride salt to precipitate.

-

Concentrate the mixture again to promote further precipitation.

-

Isolate the precipitated solid by filtration and dry it to yield the final product, this compound.

Application Protocol: Amide Bond Formation (EDC/HOBt Coupling)

This protocol provides a general method for coupling this compound with a carboxylic acid to form an amide bond. This is a representative reaction for its use in drug development and peptide synthesis. The presence of the hydrochloride salt necessitates the use of a non-nucleophilic base to liberate the free amine in situ.

Workflow Diagram: Amide Coupling Reaction

Caption: General workflow for EDC/HOBt mediated amide coupling.

Materials:

-

Carboxylic acid of interest

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[4]

-

1-Hydroxybenzotriazole (HOBt)[4]

-

N,N-Diisopropylethylamine (DIPEA)[4]

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate and water for workup

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

-

Add EDC·HCl (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir.

-

Add this compound (1.1 equivalents) to the mixture.

-

Add DIPEA (2.0 - 3.0 equivalents) dropwise to the suspension. The base neutralizes the hydrochloride salt and the HCl byproduct from the EDC activation.

-

Stir the reaction mixture at room temperature for 4-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-acylated product.

Applications and Use Cases

This compound is primarily used as a bifunctional linker and building block in organic synthesis. Its key applications include:

-

Pharmaceutical Drug Development : It serves as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The parent free-base is noted as an intermediate in preparing byproducts of Atorvastatin, a widely used cholesterol-lowering drug.

-

Peptide Synthesis : As a protected amino acid, it is used to incorporate a β-alanine moiety into peptides. The tert-butyl ester is stable to many reaction conditions used in peptide synthesis but can be cleaved under acidic conditions to reveal the carboxylic acid for further elongation or modification.

-

Proteomics and Bioconjugation : The molecule can be coupled to proteins or other biomolecules to introduce a linker with a terminal amine (after deprotection), which can then be used for attaching labels, dyes, or other functional groups. It is classified as a biochemical for proteomics research[2].

References

Navigating the Solubility Landscape of Tert-butyl 3-aminopropanoate Hydrochloride: A Technical Guide

For Immediate Release

This technical guide addresses the solubility of tert-butyl 3-aminopropanoate hydrochloride, a key building block in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development. In the absence of extensive publicly available quantitative solubility data for this compound, this document provides a framework for its empirical determination, including detailed experimental protocols and a clear workflow for analysis.

As a hydrochloride salt of an amino acid ester, this compound is anticipated to exhibit higher solubility in polar solvents and lower solubility in non-polar organic solvents. The salt form generally enhances stability and aqueous solubility. However, for many organic reactions, neutralizing the hydrochloride to its free amine form may be necessary to improve solubility in less polar organic media.

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound is not widely reported in scientific literature. To facilitate systematic research and process optimization, the following table is provided as a template for researchers to record their findings when determining the solubility of this compound in a range of common organic solvents.

| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C ( g/100 mL) | Notes |

| Water | H₂O | 10.2 | To be determined | Expected to be soluble |

| Methanol (MeOH) | CH₃OH | 5.1 | To be determined | |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | To be determined | |

| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | To be determined | |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | To be determined | |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | |

| Toluene | C₇H₈ | 2.4 | To be determined | |

| Hexane | C₆H₁₄ | 0.1 | To be determined | Expected to have low solubility |

Experimental Protocols for Solubility Determination

The following protocols are adapted for this compound and provide standardized methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the compound's solubility profile.

Materials:

-

This compound

-

Selection of organic solvents (as listed in the table)

-

Small vials (e.g., 1.5 mL)

-

Vortex mixer

-

Micro-spatula

Procedure:

-

Add approximately 2-5 mg of this compound to a vial.

-

Add the selected solvent dropwise (e.g., 100 µL increments).

-

Vortex the mixture for 30-60 seconds after each addition.

-

Visually inspect for complete dissolution.

-

Categorize solubility based on the approximate amount of solvent required (e.g., very soluble, soluble, sparingly soluble, insoluble).

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility, providing precise quantitative data.

Materials:

-

This compound

-

Selection of organic solvents

-

Scintillation vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial to ensure undissolved solid remains at equilibrium.

-

Accurately add a known volume of the chosen solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, let the vial stand to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

-

Accurately dilute the filtered supernatant with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method.

-

Determine the concentration of this compound in the diluted sample by comparing its response to a pre-generated calibration curve.

-

Calculate the original solubility in the solvent (e.g., in g/100 mL), accounting for the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Caption: Workflow for quantitative solubility determination.

Stability and Storage of tert-Butyl 3-aminopropanoate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 3-aminopropanoate hydrochloride. Due to the limited availability of specific quantitative stability data in the public domain for this compound, this document synthesizes known qualitative information and provides detailed experimental protocols for researchers to determine its stability profile.

Core Concepts: Stability and Storage

The chemical stability of a research compound like this compound is a critical parameter that influences its shelf-life, potential degradation pathways, and ultimately, the reliability of experimental results. Understanding its stability is paramount for ensuring the quality and integrity of the molecule throughout its lifecycle, from initial synthesis to its use in drug development and other scientific applications. Proper storage conditions are essential to minimize degradation and preserve the compound's purity.

Recommended Storage Conditions

Several suppliers provide recommendations for the storage of this compound. However, these recommendations can vary. The table below summarizes the available information.

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C | [1] |

| 2-8°C | ||

| Keep cool | ||

| Atmosphere | Inert atmosphere | [2] |

| Light | Keep in a dark place | [2] |

| Moisture | Store in a dry and well-ventilated place | |

| General Handling | Keep container tightly closed |

Given the conflicting temperature recommendations, it is advisable to store this compound at -20°C for long-term storage to minimize potential degradation. For short-term use, storage at 2-8°C may be acceptable. It is crucial to handle the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture uptake. The container should be tightly sealed and protected from light.

Stability Profile

The stability of this compound is primarily influenced by the tert-butyl ester and the primary amine functional groups. The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, while the primary amine can be prone to oxidation.

Thermal Stability

Elevated temperatures can lead to the degradation of this compound. The likely degradation pathway is the thermolytic cleavage of the tert-butyl ester to form isobutylene and the corresponding carboxylic acid.

Hydrolytic Stability

The tert-butyl ester group is susceptible to hydrolysis, which can be accelerated by the presence of acids or bases. Under aqueous conditions, the ester can hydrolyze to form tert-butanol and 3-aminopropanoic acid hydrochloride. The rate of hydrolysis is dependent on the pH and temperature of the solution.

Oxidative Stability

The primary amine group in this compound can be susceptible to oxidation. Exposure to oxidizing agents or atmospheric oxygen over prolonged periods can lead to the formation of various oxidation products.

Photostability

While specific photostability data for this compound is not widely available, compounds containing amine functionalities can be susceptible to photo-oxidation. It is therefore recommended to protect the compound from light.

Experimental Protocols for Stability Assessment

The following are detailed, generalized experimental protocols that can be adapted to assess the stability of this compound. These protocols are based on established principles of stability testing.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Caption: Workflow for Forced Degradation Studies.

4.1.1. Acidic and Basic Hydrolysis

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of 0.1 N hydrochloric acid.

-

Basic: Mix the stock solution with an equal volume of 0.1 N sodium hydroxide.

-

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the aliquots before analysis (the acidic sample with NaOH and the basic sample with HCl).

-

Analysis: Analyze the samples by a stability-indicating HPLC method.

4.1.2. Oxidative Degradation

-

Preparation: Prepare a 1 mg/mL solution of the compound.

-

Stress Conditions: Mix the solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling and Analysis: Withdraw and analyze aliquots at various time points.

4.1.3. Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

-

Solution State: Store a solution of the compound at the same elevated temperature.

-

Sampling and Analysis: Analyze samples at various time points.

Long-Term Stability Study

A long-term stability study should be conducted under the recommended storage conditions to establish the re-test period or shelf life.

Caption: Workflow for Long-Term Stability Studies.

-

Protocol Design: Design the study according to ICH guidelines (Q1A R2).

-

Storage: Store multiple batches of the compound in the proposed container closure system at the recommended long-term storage condition (e.g., -20°C or 2-8°C) and at accelerated conditions (e.g., 25°C/60% RH or 40°C/75% RH).

-

Testing: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), test the samples for appearance, assay, degradation products, and moisture content.

Analytical Methods for Stability Assessment

A validated stability-indicating analytical method is crucial for accurate stability assessment. High-Performance Liquid Chromatography (HPLC) is the most common technique.

| Analytical Method | Principle | Typical Parameters |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Column: C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)Mobile Phase: Gradient of water and acetonitrile with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.Detection: UV at a low wavelength (e.g., 205-215 nm) or Charged Aerosol Detector (CAD). |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds. | Useful for identifying volatile degradation products like isobutylene. |

| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute quantification against a certified internal standard. | Provides a primary method for purity determination without the need for a specific reference standard of the analyte. |

Example HPLC Method

-

Instrumentation: HPLC system with a UV detector or a Charged Aerosol Detector (CAD).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid in Water

-

B: 0.1% Trifluoroacetic acid in Acetonitrile

-

-

Gradient: A typical gradient could be 5-95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 10 mg of the compound in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Potential Degradation Pathway

The primary degradation pathway for this compound is expected to be the hydrolysis of the tert-butyl ester.

Caption: Potential Hydrolytic Degradation Pathway.

Summary and Recommendations

While specific quantitative stability data for this compound is not extensively documented, its chemical structure suggests susceptibility to hydrolysis and, to a lesser extent, oxidation and thermal degradation. To ensure the integrity of the compound, the following is recommended:

-

Storage: Store at -20°C for long-term use in a tightly sealed container, protected from light and moisture, and preferably under an inert atmosphere.

-

Handling: Allow the container to warm to room temperature before opening to prevent condensation.

-

Stability Studies: It is highly recommended that researchers perform in-house stability assessments, particularly for solutions, using the protocols outlined in this guide. A validated stability-indicating HPLC method is crucial for accurate results.

By following these guidelines, researchers and drug development professionals can be more confident in the quality and reliability of this compound used in their studies.

References

An In-depth Technical Guide to the Safe Handling of tert-Butyl 3-aminopropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for tert-Butyl 3-aminopropanoate hydrochloride (CAS No: 58620-93-2), a compound frequently utilized in chemical synthesis and proteomics research. The following sections detail its physical and chemical properties, associated hazards, and the requisite safety protocols for its handling, storage, and in case of accidental exposure.

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physical characteristics of this compound.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl 3-aminopropanoate;hydrochloride | [1] |

| CAS Number | 58620-93-2 | [1][2] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 181.66 g/mol | [1][2] |

| Appearance | No data available | |

| Boiling Point | 233.9 °C at 760 mmHg | [3] |

| Flash Point | 95.2 °C | [3] |

| Storage Temperature | -20°C | [3][4] |

Hazard Identification and GHS Classification

This compound is classified as an irritant. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are outlined below.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[4]

Hazard Pictogram:

First-Aid Measures

Immediate medical attention is crucial in case of exposure. The following are recommended first-aid procedures.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice/attention.[4] Contaminated clothing should be removed and washed before reuse.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4] |

| Ingestion | Rinse the mouth. Do NOT induce vomiting.[5] |

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are essential to minimize risk.

| Aspect | Recommendation |

| Handling | Use only in a well-ventilated area or outdoors.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash skin thoroughly after handling.[4] Wear protective gloves, protective clothing, eye protection, and face protection.[4] |

| Storage | Store in a well-ventilated place and keep the container tightly closed.[4] The storage area should be locked up.[4] For long-term storage, a temperature of -20°C is recommended.[4] |

| Personal Protective Equipment | - Eye/Face Protection: Wear safety glasses with side-shields or goggles.[5] - Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[5] - Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |

Fire-Fighting and Accidental Release Measures

In the event of a fire or spill, the following measures should be taken.

| Scenario | Protocol |

| Fire-Fighting | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[4] |

| Accidental Release | Ensure adequate ventilation and remove all sources of ignition.[4] Prevent the substance from entering drains, waterways, or soil.[4] Absorb the spill with inert material and place it into a suitable disposal container.[4] |

Experimental Protocols

Detailed experimental protocols involving this compound are specific to the intended research application and are not available in the provided safety data sheets. Researchers should develop and validate their own protocols in accordance with established laboratory safety practices and the information contained within this guide.

Safety Workflow and Logical Relationships

The following diagrams illustrate the logical flow of actions for safe handling and in response to an emergency involving this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response procedures for exposure to this compound.

References

The Tert-Butyl Ester: A Cornerstone Protecting Group in Amino Acid Chemistry for Advanced Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and drug discovery, the strategic use of protecting groups is paramount to achieving high yields, purity, and the successful construction of complex molecules. Among the arsenal of protective groups, the tert-butyl (tBu) ester stands out as a robust and versatile tool for the temporary masking of carboxylic acid functionalities. Its widespread application, particularly in solid-phase peptide synthesis (SPPS), is a testament to its unique combination of stability and selective lability. This technical guide provides a comprehensive exploration of the tert-butyl ester protecting group, detailing its introduction, stability, cleavage, and the critical role it plays in modern synthetic strategies.

The Principle of Orthogonal Protection: The Role of the Tert-Butyl Ester

The efficacy of the tert-butyl ester is best understood within the framework of orthogonal protection. This principle allows for the selective removal of one type of protecting group under specific conditions while other protecting groups remain intact.[1] In the widely adopted Fmoc/tBu strategy for SPPS, the Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups, including carboxylic acids, are protected by acid-labile groups like the tert-butyl ester.[1] This orthogonality is crucial for the stepwise elongation of the peptide chain, preventing unwanted side reactions and ensuring the integrity of the final product.[1]

The tert-butyl ester's bulky steric hindrance effectively shields the carboxylic acid from a wide range of nucleophilic and basic reagents.[1] It is highly stable under the basic conditions (e.g., 20% piperidine in DMF) used for the removal of the Fmoc group during each cycle of peptide synthesis.[2] However, it is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), which allows for the global deprotection of all tBu-based side-chain protecting groups and cleavage of the peptide from the resin in the final step.[1]

Introduction of the Tert-Butyl Ester Protecting Group

The formation of a tert-butyl ester is typically achieved through the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[3][4] The reaction proceeds via the formation of a stable tert-butyl cation, which is then trapped by the carboxylic acid.

| Method | Reagents | Typical Conditions | Reference |

| Isobutylene Method | Isobutylene, Acid Catalyst (e.g., H₂SO₄, PTSA) | Dichloromethane, Room Temperature, 4-5 days | [3] |

| Tert-Butanol Method | Tert-Butanol, Condensing Agent (e.g., DCC) and Catalyst (e.g., DMAP) | Dichloromethane, Room Temperature | [5] |

| Transesterification | Tert-Butyl Acetate, Acid Catalyst (e.g., HClO₄) | Room Temperature | [4] |

Stability of the Tert-Butyl Ester

A key advantage of the tert-butyl ester is its stability across a broad spectrum of reaction conditions, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.

| Condition | Reagent(s) | Stability of tBu Ester | Comparison with Benzyl (Bn) Ester | Reference |

| Basic Hydrolysis | LiOH, K₂CO₃ | Generally Stable | Generally Stable | [6] |

| Acidic Conditions | TFA, HCl | Labile | Stable to mild acid, labile to strong acid | [1][6] |

| Catalytic Hydrogenolysis | H₂, Pd/C | Stable | Labile | [1][7] |

| Nucleophilic Attack | Grignard Reagents, Organolithiums | Stable | Labile | [6] |

| Fmoc Deprotection | 20% Piperidine in DMF | Stable | Stable | [2] |

Cleavage of the Tert-Butyl Ester Protecting Group

The removal of the tert-butyl ester is most commonly accomplished using trifluoroacetic acid (TFA). The mechanism involves protonation of the ester's carbonyl oxygen, followed by the cleavage of the C-O bond to form a stable tert-butyl cation and the free carboxylic acid.[8][9] This reactive carbocation is a potent electrophile and can lead to side reactions if not properly managed.[10][11]

Side Reactions and the Role of Scavengers

The liberated tert-butyl cation can alkylate nucleophilic residues in the peptide, such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[10][11] To prevent these undesired modifications, "scavengers" are added to the cleavage cocktail to trap the reactive carbocations.[10][12]

| Amino Acid Residue at Risk | Side Reaction | Common Scavengers | Efficacy & Notes | Reference |

| Cysteine (Cys) | S-tert-butylation (+56 Da) | Triisopropylsilane (TIS), Water (H₂O), Thioanisole, Dimethylsulfide (DMS), Dithiothreitol (DTT) | A combination of thioanisole and DMS is beneficial. A two-step cleavage with increasing TFA concentration can significantly reduce S-tert-butylation. | [10][13] |

| Tryptophan (Trp) | N-tert-butylation | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | TIS is highly effective. EDT also prevents acid-catalyzed oxidation. | [14] |

| Methionine (Met) | S-tert-butylation | Thioanisole | Effective at preventing alkylation of the thioether. | [15] |

| Tyrosine (Tyr) | O-tert-butylation | Phenol, Anisole, m-Cresol | Phenolic compounds act as decoys for the tert-butyl cation. | [14] |

A widely used general-purpose cleavage cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[12] For peptides containing particularly sensitive residues, more complex cocktails are employed.

Aspartimide Formation: A Special Challenge

A significant side reaction associated with aspartic acid protected as a tert-butyl ester (Asp(OtBu)) is the formation of a cyclic aspartimide intermediate.[16][17] This occurs under the basic conditions of Fmoc deprotection, where the backbone amide nitrogen attacks the side-chain carbonyl.[16][17] Aspartimide formation is problematic as it can lead to a mixture of α- and β-peptides, as well as racemization.[16][18] The propensity for this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[19]

| Condition | % Aspartimide Formation (Asp(OtBu)-Cys) | Reference |

| Asp(OtBu)-Cys(Acm) | 27% | [17][18] |

| Asp(OtBu)-Cys(Trt) | 5.5% | [17][18] |

Strategies to mitigate aspartimide formation include using milder bases for Fmoc deprotection (e.g., DBU/piperazine), employing bulkier side-chain protecting groups, or using backbone protection strategies.[19][20]

Experimental Protocols

Protocol 1: Synthesis of Amino Acid Tert-Butyl Ester using Isobutylene

This protocol describes a general procedure for the esterification of an amino acid with isobutylene.

Materials:

-

Amino acid (e.g., Threonine)

-

Dichloromethane (DCM)

-

Silica impregnated with sulfuric acid (or another acid catalyst like PTSA)

-

Isobutylene

-

10% Sodium bicarbonate solution

-

Dry ether

-

HCl solution in ether

Procedure:

-

Suspend the amino acid (e.g., 100g of threonine) in dichloromethane (1L) in an autoclave.

-

Add the acid catalyst (2 equivalents of silica impregnated with sulfuric acid).

-

Add isobutylene (300ml).

-

Stir the contents at room temperature for 4-5 days.

-

After the reaction is complete, wash the reaction mixture with 10% sodium bicarbonate solution, followed by water and brine.

-

Remove the solvent under vacuum to obtain the product as a free base.

-

To form the hydrochloride salt, dissolve the free base in dry ether (10 volumes), cool to -20°C, and slowly add one equivalent of 1N HCl solution in ether.[3]

Protocol 2: Standard TFA Cleavage and Deprotection of a Peptide from Resin

This protocol outlines a standard procedure for the final cleavage of a peptide from the solid support and removal of tert-butyl based side-chain protecting groups.

Materials:

-

Peptide-resin

-

Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)

-

Cold diethyl ether (-20°C)

Procedure:

-

Transfer the peptide-resin to a suitable reaction vessel.

-

Wash the resin thoroughly with DCM to remove any residual DMF and dry the resin.

-

In a well-ventilated fume hood, prepare the cleavage cocktail fresh.

-

Add the cold cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Allow the mixture to warm to room temperature and agitate gently for 2-3 hours.

-

Filter the cleavage mixture to separate the resin.

-

Wash the resin twice with fresh TFA (1-2 mL). Combine the filtrates.

-

Add the combined filtrate dropwise into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet twice with cold ether, centrifuging each time.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[10]

Protocol 3: Two-Step Cleavage for Minimizing S-tert-Butylation of Cysteine

This protocol is a modified procedure to reduce the alkylation of cysteine residues.[10][13]

Materials:

-

Peptide-resin

-

Initial Cleavage Cocktail: TFA/TIS/H₂O/Thioanisole/DMS/DTT (70:5:5:10:10 v/v/v/v/v with 1% w/v DTT)

-

Pure TFA

-

Cold diethyl ether (-20°C)

Procedure:

-

Prepare the peptide-resin as described in Protocol 2.

-

Initial Cleavage: Add the initial cleavage cocktail to the resin and agitate at room temperature for 30 minutes.

-

TFA Addition: Add pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.

-

Final Cleavage: Continue to agitate the mixture for an additional 1.5 to 2 hours at room temperature.

-

Isolate, precipitate, and dry the peptide as described in Protocol 2 (steps 6-11).[10][13]

Visualizations

Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis.

Caption: Mechanism of TFA-mediated cleavage of a tert-butyl ester.

Caption: Mechanism of aspartimide formation from Asp(OtBu).

Conclusion

The tert-butyl ester is an indispensable protecting group in the synthesis of amino acid-containing molecules, offering a unique blend of stability and controlled lability that is central to the widely used Fmoc/tBu orthogonal strategy. Its robustness to basic conditions and facile cleavage with acid make it a reliable choice for protecting carboxylic acid functionalities during complex multi-step syntheses. However, a thorough understanding of its chemistry, including potential side reactions like carbocation-mediated alkylation and aspartimide formation, is crucial for its successful application. By employing appropriate scavenger cocktails and sequence-specific strategies, researchers can effectively mitigate these challenges, enabling the efficient and high-fidelity synthesis of peptides and other complex molecules for research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. reddit.com [reddit.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to Beta-Alanine Tert-Butyl Esters in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-alanine tert-butyl ester is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and peptide science. The tert-butyl ester group serves as a sterically hindered and acid-labile protecting group for the carboxylic acid functionality of β-alanine. This protection strategy is advantageous as the ester is stable under a wide range of reaction conditions, including basic and nucleophilic environments, yet can be selectively removed under mild acidic conditions. This guide provides a comprehensive overview of the synthesis, properties, and applications of β-alanine tert-butyl ester, primarily as its more stable hydrochloride salt (H-β-Ala-OtBu·HCl), with detailed experimental protocols and comparative data. Its utility in enhancing the solubility and stability of parent molecules makes it a significant intermediate in the development of pharmaceuticals and other bioactive compounds.[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of β-alanine tert-butyl ester hydrochloride is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₅NO₂·HCl | [3] |

| Molecular Weight | 181.66 g/mol | |

| Appearance | White to off-white powder | [3] |

| Melting Point | 153-163 °C | [3] |

| Purity | ≥98% (TLC), ≥99% (HPLC) | [3] |

| CAS Number | 58620-93-2 | [3] |

| Storage | 0-8 °C or -20°C | [3] |

Synthesis of Beta-Alanine Tert-Butyl Ester Hydrochloride

The synthesis of β-alanine tert-butyl ester hydrochloride can be achieved through several synthetic routes. The most common methods involve the direct esterification of β-alanine or the esterification of an N-protected β-alanine derivative followed by deprotection.

Method 1: Direct Esterification of β-Alanine with Isobutylene

This classic method involves the acid-catalyzed addition of isobutylene to β-alanine.[5] The reaction is typically carried out in a pressure vessel due to the gaseous nature of isobutylene.

-

Reaction Setup: In a pressure vessel, suspend β-alanine (1.0 eq) in a suitable solvent such as dioxane or dichloromethane.

-

Catalyst Addition: Add an acid catalyst, for instance, p-toluenesulfonic acid (PTSA) (1.5-2.0 eq).[5]

-

Isobutylene Addition: Cool the vessel and introduce a measured amount of condensed isobutylene.

-

Reaction: Seal the vessel and stir the mixture at room temperature for 2 to 5 days.[5]

-

Work-up: After the reaction is complete, carefully vent the excess isobutylene. Wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine.[5]

-

Isolation of the Free Ester: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-alanine tert-butyl ester.

-

Formation of the Hydrochloride Salt: Dissolve the crude ester in anhydrous diethyl ether or dichloromethane and cool the solution to 0 °C. Slowly add a 2 M solution of HCl in diethyl ether (1.0 eq) or bubble anhydrous HCl gas through the solution until precipitation is complete.[1]

-

Final Product Isolation: Stir the mixture at 0 °C for 30 minutes. Collect the precipitated white solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain β-alanine tert-butyl ester hydrochloride.[1]

Caption: Synthesis of β-alanine tert-butyl ester HCl via direct esterification.

Method 2: Esterification of N-Protected β-Alanine

This method involves the protection of the amino group of β-alanine, followed by esterification and subsequent deprotection. The Steglich esterification is a common choice for this approach.

-

N-Protection: Protect the amino group of β-alanine with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). For instance, to a solution of β-alanine in a mixture of dioxane, water, and NaOH, add di-tert-butyl dicarbonate (Boc₂O) at 0 °C and then stir at room temperature.[3]

-

Esterification (Steglich): Dissolve the N-protected β-alanine (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 eq) in anhydrous dichloromethane. Cool the solution to 0 °C. Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in dichloromethane dropwise. Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.[1]

-

Work-up: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 0.5 N HCl and saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-protected β-alanine tert-butyl ester. Purify by flash chromatography if necessary.

-

Deprotection: The N-Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane to yield the desired hydrochloride salt.

Caption: Workflow for the synthesis of β-alanine tert-butyl ester HCl.

Applications in Synthesis

Peptide Synthesis

β-Alanine tert-butyl ester hydrochloride is a crucial building block in peptide synthesis, particularly in the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[6] The tert-butyl ester protects the C-terminus of β-alanine, preventing it from participating in unwanted side reactions during peptide coupling. Its stability to the basic conditions used for Fmoc group removal (e.g., piperidine) and its clean cleavage during the final acidolytic step (e.g., with TFA) make it an ideal orthogonal protecting group. The incorporation of β-alanine into peptide backbones can alter their conformational properties, often leading to increased resistance to enzymatic degradation.

Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis (SPPS).

Drug Development and Medicinal Chemistry

In drug development, the incorporation of the β-alanine tert-butyl ester moiety can enhance the pharmacokinetic properties of a lead compound. The tert-butyl ester group can increase lipophilicity, which may improve membrane permeability and bioavailability. Furthermore, it can serve as a prodrug, where the ester is cleaved in vivo to release the active carboxylic acid. This strategy is employed to improve drug delivery and targeting. The stability and ease of handling of the hydrochloride salt make it a convenient intermediate in the synthesis of complex pharmaceutical ingredients.[3][4]

Conclusion

β-Alanine tert-butyl ester, and its hydrochloride salt, are versatile and valuable reagents in modern organic synthesis. The unique properties of the tert-butyl ester as a protecting group, combined with the synthetic accessibility of the compound, make it an important tool for researchers in peptide synthesis and drug discovery. The detailed protocols and comparative data provided in this guide are intended to facilitate its effective use in the laboratory, enabling the development of novel peptides and pharmaceutical agents with improved properties.

References

- 1. benchchem.com [benchchem.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. beta-Alanine tert-butyl ester hydrochloride (58620-93-2) at Nordmann - nordmann.global [nordmann.global]

- 5. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Navigating the Procurement and Application of tert-Butyl 3-aminopropanoate hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the procurement, quality assessment, and application of tert-Butyl 3-aminopropanoate hydrochloride (CAS No: 58620-93-2). This valuable building block is frequently utilized in peptide synthesis and other areas of pharmaceutical and chemical research.

Sourcing and Procurement of this compound

The acquisition of high-purity research chemicals is a critical first step in any experimental workflow. A researcher's choice of supplier can significantly impact the reliability and reproducibility of their results. Below is a summary of representative suppliers for this compound. It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) and Safety Data Sheets (SDS) prior to purchase.

Table 1: Representative Suppliers of this compound

| Supplier | CAS Number | Stated Purity | Available Quantities |

| Parchem | 58620-93-2 | Inquire for details | Bulk and research quantities |

| iChemical | 58620-93-2 | Inquire for details | Custom packages available |

| Sobekbio Biosciences | 58620-93-2 | ≥ 97% | 1g, 5g, 10g, 25g, 100g |

| Santa Cruz Biotechnology | 58620-93-2 | Inquire for details | Research quantities |

| Chemrio | Not Specified | Inquire for details | Research quantities |

Table 2: Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO₂ | PubChem[1] |

| Molecular Weight | 181.66 g/mol | PubChem[1] |

| Boiling Point | 233.9 °C at 760 mmHg | iChemical[2] |

| Flash Point | 95.2 °C | iChemical[2] |

| Storage Temperature | -20°C | iChemical[2] |

A systematic approach to procurement and quality verification is essential. The following diagram outlines a logical workflow for this process.

Experimental Protocols

This compound is a valuable reagent, particularly in peptide synthesis where the tert-butyl ester serves as a protecting group for the carboxylic acid, and the amine is available for peptide bond formation after deprotection of the hydrochloride salt.

Neutralization of this compound for Coupling Reactions

Prior to its use in peptide coupling reactions, the hydrochloride salt must be neutralized to the free amine.

Methodology:

-

Dissolution: Dissolve the this compound in a suitable organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), in a stoichiometric amount (typically 1.0 to 1.1 equivalents) to the solution. The base will react with the hydrochloride to form the corresponding triethylammonium or diisopropylethylammonium chloride salt and the free amine of tert-Butyl 3-aminopropanoate.

-

Stirring: Stir the mixture at room temperature for 15-30 minutes to ensure complete neutralization.

-

Direct Use: The resulting solution containing the free amine can typically be used directly in the subsequent coupling step without isolation.

Peptide Coupling using the Neutralized Amine

This protocol outlines a general procedure for coupling the neutralized tert-Butyl 3-aminopropanoate with an N-protected amino acid.

Methodology:

-

Activation of Carboxylic Acid: In a separate reaction vessel, dissolve the N-protected amino acid (e.g., Fmoc-Gly-OH) in an appropriate solvent (e.g., DMF). Add a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., DIPEA) to activate the carboxylic acid.

-

Addition of the Amine: To the activated amino acid solution, add the freshly prepared solution of neutralized tert-Butyl 3-aminopropanoate.

-

Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the coupling byproducts and any excess reagents. The desired dipeptide product can then be purified by column chromatography.

Deprotection of the tert-Butyl Ester

The tert-butyl ester protecting group is typically removed under acidic conditions.

Methodology:

-

Dissolution: Dissolve the tert-butyl ester-protected peptide in an organic solvent such as dichloromethane (DCM).

-

Acidolysis: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Removal of Volatiles: The solvent and excess TFA are removed under reduced pressure to yield the deprotected peptide as a TFA salt.

The following diagram illustrates a simplified workflow for the use of this compound in dipeptide synthesis.

Quality Assurance and Verification

Upon receiving a shipment of this compound, it is crucial to perform in-house quality assurance to verify the identity and purity of the compound.

Table 3: Recommended Quality Control Checks

| Analytical Method | Purpose | Expected Outcome |

| ¹H NMR Spectroscopy | Identity confirmation and purity assessment. | The proton NMR spectrum should match the known spectrum of the compound. Integration of impurity peaks relative to the main compound can provide a purity estimate. |

| LC-MS | Purity assessment and identification of impurities. | A single major peak corresponding to the mass of the compound should be observed. Minor peaks can indicate the presence of impurities. |

| Melting Point | Assessment of purity. | A sharp melting point range close to the literature value suggests high purity. A broad or depressed melting point can indicate the presence of impurities. |

Conclusion

The successful use of this compound in research and development is contingent upon careful sourcing, thorough quality verification, and the application of appropriate experimental protocols. By following the guidelines outlined in this technical guide, researchers can enhance the reliability and reproducibility of their work, ultimately contributing to the advancement of their respective fields.

References

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl 3-Aminopropanoate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals